3,3-Dimethyl-6-(pyridin-4-yl)indoline
Description
3,3-Dimethyl-6-(pyridin-4-yl)indoline is a heterocyclic compound featuring an indoline core substituted with a pyridin-4-yl group at the 6-position and two methyl groups at the 3-position. The indoline scaffold (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) is widely studied due to its versatility in medicinal chemistry and materials science.
Synthetic routes for related compounds involve coupling reactions, as demonstrated in the preparation of 1-(pyridin-4-yl)indoline (37) via amination of 3-bromopyridine using KOH and 18-crown-6 in DMAc . Derivatives such as (+)-6h and (-)-6h, which feature pyridin-3-yl and benzamide groups, highlight the structural adaptability of the indoline core for drug discovery .
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3,3-dimethyl-6-pyridin-4-yl-1,2-dihydroindole |
InChI |
InChI=1S/C15H16N2/c1-15(2)10-17-14-9-12(3-4-13(14)15)11-5-7-16-8-6-11/h3-9,17H,10H2,1-2H3 |
InChI Key |
XJNIGJGAMFEQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)C3=CC=NC=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of indoline derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Chemical Reactivity
- Electrophilic Substitution :
- Catalytic Transformations :
- Indoline analogs without bulky substituents (e.g., indoline itself) are oxidized to indole and indigo by dioxygenases, but steric effects from dimethyl groups in this compound may limit such transformations .
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